

Application Notes and Protocols for Assessing Cell Viability Following UU-T02 Treatment

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Compound of Interest

Compound Name: UU-T02

Cat. No.: B15544287

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Introduction

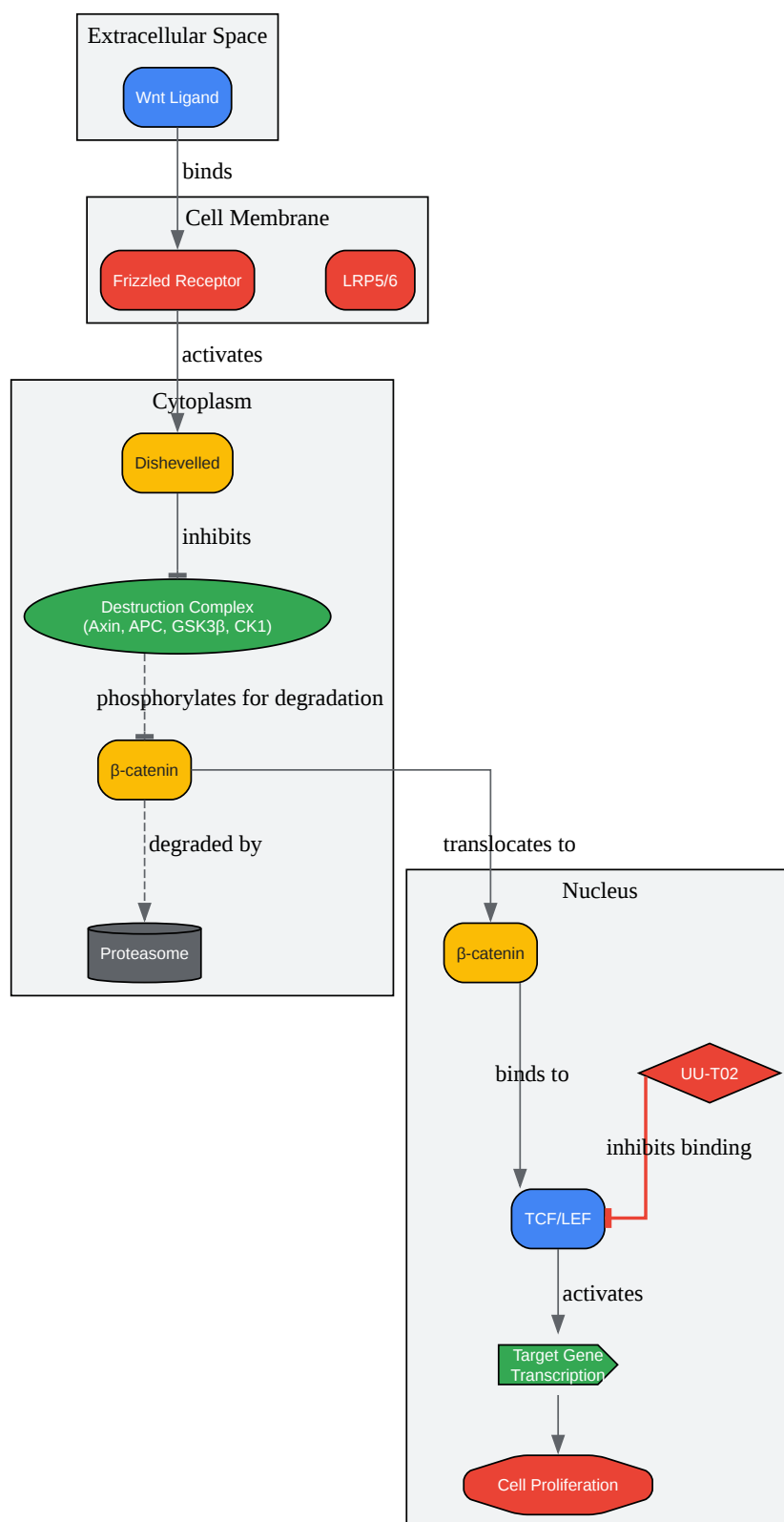
UU-T02 is a novel small-molecule inhibitor that selectively targets the protein-protein interaction between β -catenin and T-cell factor (TCF) transcription factors. This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. By disrupting the β -catenin/TCF complex, **UU-T02** inhibits the transcription of Wnt target genes, leading to a reduction in cancer cell growth. An analogue of **UU-T02**, known as UU-T03, has demonstrated efficacy in reducing the expression of Wnt target genes and inhibiting the growth of colorectal cancer cells in vitro.

These application notes provide detailed protocols for assessing the effects of **UU-T02** on cell viability using common colorimetric assays: MTT, MTS, and WST-1. These assays are fundamental tools for quantifying the dose-dependent effects of therapeutic compounds and determining key parameters such as the half-maximal inhibitory concentration (IC₅₀).

Wnt/ β -catenin Signaling Pathway and the Mechanism of Action of UU-T02

The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β -catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor, this destruction

complex is inhibited, leading to the accumulation of β -catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β -catenin binds to TCF/LEF transcription factors, activating the expression of target genes that drive cell proliferation, such as c-myc and cyclin D1. **UU-T02** exerts its inhibitory effect by directly binding to β -catenin and preventing its interaction with TCF, thereby blocking the transcription of these pro-proliferative genes.



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